molecular formula C28H26F3N3O5S B13072187 1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one

1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one

Cat. No.: B13072187
M. Wt: 573.6 g/mol
InChI Key: VXVQZXPLISOLEF-UHFFFAOYSA-N
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Description

1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one is a complex organic compound that features a combination of piperidine, benzyl, isoxazole, and pyridinone moieties

Preparation Methods

The synthesis of 1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperidine and isoxazole intermediates, followed by their coupling with the benzyl and pyridinone units. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. .

Scientific Research Applications

1-(3-(4-(Methylsulfonyl)piperidin-1-yl)benzyl)-5-(3-(4-(trifluoromethoxy)phenyl)isoxazol-5-yl)pyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and isoxazole moieties may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other piperidine and isoxazole derivatives, such as:

Properties

Molecular Formula

C28H26F3N3O5S

Molecular Weight

573.6 g/mol

IUPAC Name

1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-5-[3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]pyridin-2-one

InChI

InChI=1S/C28H26F3N3O5S/c1-40(36,37)24-11-13-33(14-12-24)22-4-2-3-19(15-22)17-34-18-21(7-10-27(34)35)26-16-25(32-39-26)20-5-8-23(9-6-20)38-28(29,30)31/h2-10,15-16,18,24H,11-14,17H2,1H3

InChI Key

VXVQZXPLISOLEF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C2=CC=CC(=C2)CN3C=C(C=CC3=O)C4=CC(=NO4)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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